N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide
Description
N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with hydroxy and methoxy groups, and an amide linkage to an ethoxy-methylphenyl group.
Properties
IUPAC Name |
N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-5-24-14-10-12(2)6-7-13(14)18-16(21)19-9-8-17(22-3,23-4)15(20)11-19/h6-7,10,15,20H,5,8-9,11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKCJVBWPMBMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)N2CCC(C(C2)O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.
Substitution Reactions: The hydroxy and methoxy groups are introduced via nucleophilic substitution reactions. Methoxylation can be achieved using methanol in the presence of a base, while hydroxylation might require a more complex setup involving oxidizing agents.
Amide Bond Formation: The final step involves coupling the piperidine derivative with 2-ethoxy-4-methylphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate)
Reducing Agents: LiAlH4, NaBH4 (sodium borohydride)
Nucleophiles: Halides (e.g., NaCl), thiols (e.g., RSH)
Major Products
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Conversion of amide groups to amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug development studies.
Medicine
In medicine, this compound could be explored for its pharmacological properties. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests potential activity as a central nervous system agent or other therapeutic uses.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it might modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide
- N-(4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide
- N-(2-ethoxy-4-methylphenyl)-4-hydroxy-4,4-dimethoxypiperidine-1-carboxamide
Uniqueness
N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and methyl groups on the phenyl ring, along with the hydroxy and methoxy groups on the piperidine ring, provides a unique profile that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
